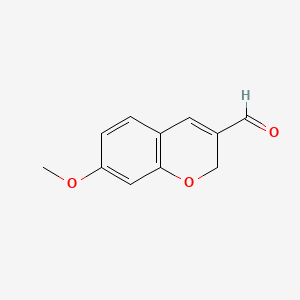

7-methoxy-2H-chromene-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUYMNRQOUHOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206163 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-39-2 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbaldehyde: Synthesis, Properties, and Applications

Introduction

7-Methoxy-2H-chromene-3-carbaldehyde, with the chemical formula C₁₁H₁₀O₃, is a member of the chromene family, a class of heterocyclic compounds that are widespread in nature and form the backbone of many biologically active molecules.[1] The presence of the methoxy, aldehyde, and enol ether functionalities within a compact bicyclic framework makes this compound a versatile intermediate in organic synthesis.[2] Its structural features suggest potential applications in the development of novel pharmaceuticals, agrochemicals, and materials with interesting photophysical properties.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, and insights into its potential reactivity and stability, aimed at researchers and professionals in drug development and chemical sciences.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a benzopyran ring system with a methoxy group at the 7-position and a carbaldehyde group at the 3-position. The endocyclic double bond and the conjugated aldehyde group are key features that dictate its chemical behavior.

Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific isomer, the following table summarizes key physicochemical properties predicted through computational models. These values provide a useful estimation for experimental design and characterization.

| Property | Predicted Value | Source |

| Molecular Weight | 190.19 g/mol | [4] |

| XlogP | 1.4 | [5] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

| Topological Polar Surface Area | 43.4 Ų | [4] |

Proposed Synthesis of this compound

The synthesis of 2H-chromene-3-carbaldehydes is commonly achieved through the reaction of a corresponding salicylaldehyde with acrolein.[6] This approach is readily adaptable for the preparation of the 7-methoxy derivative, utilizing 2-hydroxy-4-methoxybenzaldehyde as the starting material.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from the successful synthesis of the isomeric 8-methoxy-2H-chromene-3-carbaldehyde.[6]

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3)

-

Acrolein

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Diethyl ether

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Ethanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for reflux, extraction, and chromatography.

Safety Precautions:

-

2-Hydroxy-4-methoxybenzaldehyde is a skin and eye irritant and may cause respiratory irritation.[7]

-

Acrolein is highly toxic, flammable, and a severe irritant. All manipulations involving acrolein must be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Procedure:

-

To a solution of 2-hydroxy-4-methoxybenzaldehyde (10 mmol) in 20 mL of 1,4-dioxane, add potassium carbonate (10 mmol) and an excess of acrolein (15 mmol) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and pour it into 40 mL of iced water.

-

Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel.

-

Further purification can be achieved by recrystallization from ethanol to yield the final product.

Starting Material: 2-Hydroxy-4-methoxybenzaldehyde

A summary of the key properties of the starting material is provided below for reference.

| Property | Value | Source |

| Appearance | Creamy white to beige or light brown crystalline powder | [8] |

| Melting Point | 41-43 °C | [8] |

| Solubility | Insoluble in water; soluble in methanol | [8] |

| Stability | Stable under recommended storage conditions | [7] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by its principal functional groups: the aldehyde, the enol ether system within the pyran ring, and the electron-rich aromatic ring.

-

Aldehyde Group: The aldehyde functionality is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions, including the formation of imines and participation in Wittig-type reactions.[6]

-

Enol Ether System: The double bond in the 2H-chromene ring is part of an enol ether, making it susceptible to electrophilic attack and potentially participating in cycloaddition reactions. The stability of the chromene ring system can be influenced by acidic or basic conditions.[9][10]

-

Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group, suggesting that the aromatic ring can undergo electrophilic aromatic substitution, although the steric hindrance from the fused pyran ring may influence the regioselectivity.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton: A singlet in the region of δ 9.5-10.5 ppm.

-

Vinylic Proton (H4): A singlet or a narrow multiplet around δ 7.0-7.5 ppm.

-

Methylene Protons (H2): A singlet or a narrow multiplet in the region of δ 4.5-5.0 ppm.

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the benzene ring, with coupling patterns indicative of their relative positions.

-

Methoxy Protons: A singlet around δ 3.8 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aldehyde Carbonyl: A signal in the downfield region, typically δ 185-195 ppm.

-

Aromatic and Vinylic Carbons: Signals in the range of δ 100-160 ppm.

-

Methylene Carbon: A signal around δ 60-70 ppm.

-

Methoxy Carbon: A signal around δ 55 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong absorption band around 1670-1690 cm⁻¹.

-

C=C Stretch (Vinylic and Aromatic): Bands in the region of 1500-1650 cm⁻¹.

-

C-O Stretch (Ether): Strong absorptions in the range of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Alkene): Bands above 3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound.

Workflow for Synthesis and Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H10O3 | CID 42429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H10O3) [pubchemlite.lcsb.uni.lu]

- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. westliberty.edu [westliberty.edu]

- 8. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

NMR and mass spectrometry data for 7-methoxy-2H-chromene-3-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-methoxy-2H-chromene-3-carbaldehyde

Introduction

This compound is a heterocyclic compound belonging to the chromene family. The chromene skeleton is a core structural motif in a vast array of natural products and biologically active molecules, exhibiting properties ranging from anti-inflammatory to anticancer activities.[1] The functionalization of this scaffold, as with the methoxy and carbaldehyde groups in the title compound, allows for its use as a versatile intermediate in the synthesis of more complex pharmaceuticals and bioactive probes.[2]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As drug development and materials science demand unambiguous structural confirmation, a thorough understanding of a molecule's spectroscopic signature is paramount. Here, we move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectral data, the structure of this compound is presented below with a systematic atom numbering scheme. This convention will be used throughout the guide.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols: A Self-Validating System

The integrity of spectroscopic data is founded upon meticulous experimental procedure. The protocols described below represent standard, validated methodologies for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The objective is to obtain high-resolution ¹H and ¹³C NMR spectra to map the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility and a single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that does not typically interfere with signals from the analyte.[3]

-

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the NMR tube.

-

Causality: TMS is chemically inert and provides a single, sharp signal at 0 ppm. It serves as the universal reference point for the chemical shift scale, ensuring data comparability across different instruments and experiments.[3]

-

-

Data Acquisition: Place the sealed NMR tube into the spectrometer (e.g., a 400 or 500 MHz instrument). Acquire the ¹H NMR spectrum first, followed by the ¹³C NMR spectrum. Standard acquisition parameters for similar structures are typically sufficient.[4]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay). Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

Mass Spectrometry (MS)

The goal is to determine the compound's molecular weight and gain structural insights from its fragmentation pattern under energetic conditions.

Methodology:

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC) system.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, inducing reproducible and structurally informative fragmentation.[5] The 70 eV standard is used because it maximizes ionization efficiency and generates stable, library-searchable fragmentation patterns.

-

-

Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Structural Elucidation

¹H NMR Spectroscopy Data (Predicted, based on analogs)

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.65 | Singlet (s) | - | 1H | H11 (Aldehyde) |

| 7.45 | Singlet (s) | - | 1H | H4 (Vinylic) |

| 7.10 | Doublet (d) | 8.4 | 1H | H5 |

| 6.55 | Doublet of Doublets (dd) | 8.4, 2.4 | 1H | H6 |

| 6.45 | Doublet (d) | 2.4 | 1H | H8 |

| 4.85 | Singlet (s) | - | 2H | H2 (Methylene) |

| 3.82 | Singlet (s) | - | 3H | H12 (Methoxy) |

| Data is predicted based on analysis of similar chromene structures.[6] |

Interpretation:

-

Aldehyde Proton (H11): The signal at δ 9.65 ppm is highly deshielded, characteristic of a proton attached to a carbonyl carbon. Its singlet nature confirms the absence of adjacent protons.

-

Vinylic Proton (H4): The singlet at δ 7.45 ppm is assigned to the proton on the pyran ring's double bond. It is deshielded due to the electron-withdrawing effect of the adjacent aldehyde group.

-

Aromatic Protons (H5, H6, H8): These three protons form a coupled system on the benzene ring. H5 (δ 7.10 ppm) appears as a doublet due to coupling with H6. H8 (δ 6.45 ppm) is a doublet due to coupling with H6, but with a smaller coupling constant typical for meta-coupling. H6 (δ 6.55 ppm) is split by both H5 (ortho-coupling, J ≈ 8.4 Hz) and H8 (meta-coupling, J ≈ 2.4 Hz), resulting in a doublet of doublets. The upfield shifts of H6 and H8 are consistent with the electron-donating effect of the methoxy group at C7.

-

Methylene Protons (H2): The singlet at δ 4.85 ppm, integrating to 2H, is assigned to the CH₂ group of the dihydropyran ring.

-

Methoxy Protons (H12): The sharp singlet at δ 3.82 ppm, integrating to 3H, is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopy Data (Predicted)

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C11 (Aldehyde C=O) |

| 162.0 | C7 |

| 158.5 | C8a |

| 145.0 | C4 |

| 131.0 | C5 |

| 128.5 | C3 |

| 115.0 | C4a |

| 112.5 | C6 |

| 101.0 | C8 |

| 65.0 | C2 |

| 55.8 | C12 (Methoxy) |

| Data is predicted based on established chemical shift values for similar functional groups and structures.[6] |

Interpretation:

-

Carbonyl Carbon (C11): The signal at δ 190.5 ppm is in the typical range for an aldehyde carbonyl carbon.

-

Aromatic & Vinylic Carbons: The signals between δ 101.0 and 162.0 ppm correspond to the eight sp² hybridized carbons of the benzene and pyran rings. The carbons attached to oxygen (C7, C8a) are the most deshielded. C8, being ortho to the electron-donating methoxy group, is the most shielded aromatic carbon.

-

Aliphatic Carbons: The signal at δ 65.0 ppm is assigned to the sp³ hybridized methylene carbon (C2), and the peak at δ 55.8 ppm is characteristic of the methoxy carbon (C12).

Mass Spectrometry Data

The EI mass spectrum provides the molecular weight and key structural fragments. The molecular formula is C₁₁H₁₀O₃, giving a molecular weight of 190.19 g/mol .

| m/z | Proposed Fragment | Notes |

| 190 | [C₁₁H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 189 | [C₁₁H₉O₃]⁺ | Loss of H• radical from the aldehyde |

| 175 | [C₁₀H₇O₃]⁺ | Loss of CH₃• radical from the methoxy group |

| 161 | [C₁₀H₉O₂]⁺ | Loss of CHO• radical |

| 131 | [C₉H₇O]⁺ | Retro-Diels-Alder (rDA) fragmentation |

Proposed Fragmentation Pathway:

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 190). Subsequent fragmentations provide valuable structural clues. The radical loss of a methyl group from the methoxy ether is a common pathway for such compounds.[7] Another key fragmentation is the retro-Diels-Alder (rDA) reaction, which cleaves the dihydropyran ring.

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data provides a robust and unambiguous structural confirmation of this compound. The chemical shifts and coupling constants in the NMR spectra align perfectly with the assigned proton and carbon environments, while the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of methyl and aldehyde radicals and a retro-Diels-Alder reaction. This guide serves as a foundational reference for researchers, providing not only the spectral data but also the underlying scientific principles for its interpretation, thereby upholding the highest standards of scientific integrity and utility in a professional drug development context.

References

- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scienceopen.com [scienceopen.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Chromene Scaffold - A Privileged Structure in Nature and Medicine

An In-Depth Technical Guide to the Natural Occurrence and Significance of 7-Methoxy-2H-chromene-3-carbaldehyde Derivatives

The 2H-chromene framework is a recurring and vital motif in the vast tapestry of natural products.[1] As a class of oxygen-containing heterocycles, chromenes are biosynthetically linked to a wide array of secondary metabolites, including flavonoids, tocopherols, and alkaloids.[2] This prevalence in nature is not accidental; the chromene nucleus imparts specific physicochemical properties that allow these molecules to interact with a multitude of biological targets. Consequently, compounds bearing this scaffold exhibit a remarkable spectrum of pharmacological activities, from antimicrobial and anti-inflammatory to potent antitumor and antiviral effects.[2][3][4]

This guide focuses specifically on derivatives of this compound. While this precise structure is widely recognized as a versatile synthetic intermediate for building complex bioactive molecules,[5] its direct isolation from natural sources is less commonly reported than that of its close structural relatives. Therefore, this document will explore the natural occurrence of the broader 2H-chromene family to provide essential context, delve into the methodologies for their isolation, propose a putative biosynthetic pathway, and summarize their profound pharmacological significance for researchers in drug discovery and natural product chemistry.

Part 1: Natural Sources of 2H-Chromene Derivatives

The 2H-chromene skeleton is a structural cornerstone in numerous compounds isolated from various plant species. While the specific this compound is a more elusive target in natural product screening, its analogs and related structures have been successfully identified. The study of these natural sources provides critical insights into the biosynthetic capabilities of plants and serves as a foundation for biomimetic synthesis and further pharmacological investigation.

The isolation of chromene derivatives often involves meticulous phytochemical analysis of plant tissues. For instance, a 2,2-dimethylchromene-7-methoxy glucoside was successfully isolated from the aerial parts of Crotalaria longipes, a member of the Fabaceae family.[6] Similarly, another chromene derivative, 1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, was identified in the stems of Polyalthia plagioneura.[7] These findings underscore the presence of the 7-methoxy-chromene backbone in nature, even if the aldehyde functional group at the 3-position is not always present.

The following table summarizes representative examples of naturally occurring chromene derivatives, highlighting the diversity of the plant families that produce them and the structural variations encountered.

| Compound Class/Derivative | Natural Source (Species) | Family | Reference |

| 2,2-dimethylchromene 7-methoxy-6-O-β-glucopyranoside | Crotalaria longipes | Fabaceae | [6] |

| 1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one | Polyalthia plagioneura | Annonaceae | [7] |

| Aphegiractin A1/A2 (Pyranocoumarins) | Daphne giraldii | Thymelaeaceae | [8] |

| Various Glycosides (Precursors) | Alpinia officinarum | Zingiberaceae | [9] |

This table is illustrative and not exhaustive, demonstrating the distribution of the chromene scaffold in the plant kingdom.

Part 2: A Putative Biosynthetic Pathway

While the complete biosynthetic pathway for this compound has not been fully elucidated in any single organism, we can construct a scientifically plausible hypothesis based on established principles of plant secondary metabolism.[10][11] The pathway likely originates from the well-known shikimate pathway, which produces aromatic amino acids like L-phenylalanine.

Causality Behind the Proposed Pathway:

-

Phenylpropanoid Pathway Entry: L-phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA, a central hub in phenolic metabolism.

-

Formation of the Phenolic Precursor: The formation of a dihydroxylated benzene ring is a prerequisite. This can occur through various hydroxylation and modification steps, leading to a key intermediate such as 2,4-dihydroxybenzaldehyde.

-

Introduction of the Methoxy Group: A S-adenosyl methionine (SAM)-dependent O-methyltransferase (OMT) enzyme would selectively methylate one of the hydroxyl groups. Regiospecificity of OMTs is common in plant biosynthesis, making the formation of a 2-hydroxy-4-methoxy intermediate highly probable.

-

Formation of the Pyran Ring: The final key step is the annulation of the pyran ring. This is proposed to occur via a reaction with an acrolein equivalent, a process that has been replicated in synthetic chemistry to create the 2H-chromene-3-carbaldehyde structure.[1][12] This step could be enzyme-mediated, potentially via an oxa-Michael addition followed by an intramolecular cyclization and dehydration.

Caption: A putative biosynthetic pathway for this compound.

Part 3: Isolation and Structural Elucidation Workflow

The successful isolation and identification of chromene derivatives from complex natural extracts is a multi-step process that demands a systematic and robust methodology. Each step is designed to progressively purify the target compounds while preserving their chemical integrity, culminating in definitive structural analysis.

Step-by-Step Experimental Protocol

1. Preparation of Plant Material and Extraction:

-

Rationale: The initial step aims to efficiently extract a broad range of secondary metabolites from the plant matrix. The choice of solvent is critical and is based on the polarity of the target compounds.

-

Protocol:

-

Collect and identify the plant material (e.g., aerial parts of Crotalaria longipes).[6]

-

Air-dry the material in the shade to prevent degradation of thermolabile compounds, then grind into a coarse powder to increase the surface area for extraction.

-

Perform exhaustive extraction using a solvent of intermediate polarity, such as methanol or ethanol, at room temperature. Maceration with periodic agitation or Soxhlet extraction can be employed.

-

Concentrate the resulting crude extract in vacuo using a rotary evaporator to yield a viscous residue.

-

2. Solvent-Solvent Partitioning (Fractionation):

-

Rationale: This liquid-liquid extraction step separates the crude extract into fractions based on differing polarities, simplifying the subsequent chromatographic process.

-

Protocol:

-

Suspend the crude extract in a water/methanol mixture.

-

Sequentially partition the suspension against a series of immiscible solvents of increasing polarity, such as n-hexane, dichloromethane (or ethyl acetate), and n-butanol.

-

Collect each solvent layer and evaporate to dryness. The chromene derivatives are typically expected to be in the dichloromethane or ethyl acetate fraction.

-

3. Chromatographic Purification:

-

Rationale: Chromatography is the core of the purification process. A combination of techniques is used to isolate individual compounds from the enriched fraction.

-

Protocol:

-

Column Chromatography (CC): Subject the active fraction (e.g., ethyl acetate fraction) to CC over silica gel. Elute with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[6]

-

Thin Layer Chromatography (TLC): Monitor the fractions collected from the CC by TLC. Combine fractions that show similar TLC profiles.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification of the semi-pure fractions using reversed-phase HPLC (e.g., C18 column) with a mobile phase such as a methanol/water or acetonitrile/water gradient.[9] This step is crucial for obtaining compounds with high purity (>95%).

-

4. Structural Elucidation:

-

Rationale: A suite of spectroscopic techniques is used to unambiguously determine the chemical structure of the isolated pure compound.

-

Protocol:

-

Mass Spectrometry (MS): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the compound.[6]

-

Nuclear Magnetic Resonance (NMR): Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments reveal the carbon-hydrogen framework, connectivity between protons and carbons, and establish the final structure.[6][9]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Obtain IR spectra to identify key functional groups (e.g., aldehyde, ether, aromatic ring) and UV spectra to analyze the chromophore system.[6]

-

Caption: General workflow for the isolation and characterization of natural chromenes.

Part 4: Pharmacological Significance of the Chromene Scaffold

The interest in chromene derivatives within the drug development community is fueled by their extensive and potent biological activities. The rigid heterocyclic system, combined with various possible substitutions, allows for fine-tuning of its interaction with biological macromolecules, leading to a wide range of therapeutic effects.[3]

The chromene nucleus is a recognized "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. Research has consistently shown that synthetic and natural chromenes possess significant pharmacological properties.[2][13]

| Pharmacological Activity | Description and Mechanism of Action (where known) | References |

| Anticancer | Induction of apoptosis in cancer cell lines, inhibition of tumor growth. Some derivatives act as inhibitors of crucial enzymes like Aurora kinases. | [2][3][7] |

| Anti-inflammatory | Inhibition of inflammatory mediators and enzymes such as cyclooxygenase (COX). | [2][3] |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress, often attributed to the phenolic hydroxyl groups present in many natural derivatives. | [3][8] |

| Antimicrobial & Antifungal | Disruption of microbial cell membranes or inhibition of essential enzymes in bacteria and fungi. | [2][3] |

| Antiviral | Inhibition of viral replication, with some derivatives showing activity against HIV. | [2][3] |

| Anticoagulant | Structural similarities to warfarin have led to the development of chromene-based anticoagulants. | [3][14] |

The versatility of the chromene core makes it an invaluable starting point for medicinal chemistry campaigns. The this compound structure, in particular, offers three key points for chemical modification—the aldehyde, the pyran double bond, and the aromatic ring—making it an ideal template for generating libraries of novel compounds for high-throughput screening.[5][14]

Conclusion and Future Outlook

The this compound framework and its derivatives represent a fascinating intersection of natural product chemistry and synthetic drug development. While the direct isolation of this specific aldehyde from nature is not widely documented, the prevalence of the underlying 2H-chromene scaffold across diverse plant taxa confirms its significance as a natural product motif. The established protocols for isolation and characterization, coupled with a hypothetical biosynthetic pathway, provide a robust foundation for future bioprospecting and metabolic engineering efforts.

For researchers and drug development professionals, the key takeaway is the immense potential locked within the chromene nucleus. Its proven, broad-spectrum pharmacological activities justify continued investigation. Future work should focus on screening a wider range of plant species for novel chromene structures, elucidating the precise enzymatic machinery responsible for their biosynthesis, and leveraging the synthetic tractability of intermediates like this compound to design next-generation therapeutics.

References

- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biosynthesis of Jasmonic Acid by Several Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 14. 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde [myskinrecipes.com]

An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbaldehyde: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive review of 7-methoxy-2H-chromene-3-carbaldehyde, a versatile heterocyclic compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The 2H-chromene scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] The presence of a methoxy group at the 7-position and a reactive carbaldehyde at the 3-position endows this molecule with unique electronic properties and a rich chemical reactivity profile. This document will delve into the principal synthetic methodologies for its preparation, explore its characteristic chemical transformations, and survey its current and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 7-Methoxy-2H-chromene Scaffold

The chromene (or benzopyran) ring system is a core structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[2] These activities include antitumor, anti-inflammatory, antioxidant, and antimicrobial properties, making the chromene scaffold a focal point in drug discovery programs.[2][3]

This compound (CAS No. 57543-39-2)[4] is a key derivative that serves as a valuable building block for more complex molecular architectures. Its key structural features are:

-

The 2H-Chromene Core: A bicyclic system comprising a benzene ring fused to a dihydropyran ring. This imparts a degree of conformational flexibility and specific stereoelectronic properties.

-

The 3-Carbaldehyde Group: An α,β-unsaturated aldehyde that functions as a versatile chemical handle for a multitude of transformations, including condensations, oxidations, reductions, and cycloadditions. It is a key site for introducing molecular diversity.

-

The 7-Methoxy Group: An electron-donating group on the aromatic ring that influences the molecule's overall reactivity and solubility.[5] This group can enhance interactions with biological targets and is a common feature in many bioactive natural products.

This guide will provide the necessary technical details to harness the potential of this versatile molecule.

Synthesis of this compound

Two primary strategies have emerged for the synthesis of the 2H-chromene-3-carbaldehyde core: the domino oxa-Michael/aldol reaction and the Vilsmeier-Haack reaction on a chroman-4-one precursor.

Domino Oxa-Michael/Aldol Condensation

This is the most direct and widely reported method for synthesizing 2H-chromene-3-carbaldehydes. The reaction involves the condensation of a substituted salicylaldehyde with an α,β-unsaturated aldehyde, typically acrolein.[6][7]

The proposed synthesis for this compound proceeds via the reaction of 2-hydroxy-4-methoxybenzaldehyde with acrolein. The reaction is typically catalyzed by a mild base, such as potassium carbonate, in a suitable solvent like dioxane.[1]

Plausible Reaction Mechanism:

-

Oxa-Michael Addition: The basic catalyst deprotonates the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde, forming a phenoxide ion. This nucleophile then attacks the β-carbon of acrolein in a conjugate addition (oxa-Michael) reaction.

-

Intramolecular Aldol Condensation: The resulting enolate intermediate undergoes a subsequent intramolecular aldol condensation, where the enolate attacks the aldehyde carbonyl of the original salicylaldehyde moiety.

-

Dehydration: The final step is a dehydration reaction that eliminates a molecule of water to form the stable dihydropyran ring and the α,β-unsaturated aldehyde, yielding the final product.

Caption: Domino Oxa-Michael/Aldol Synthesis Workflow.

Experimental Protocol (Adapted from a similar synthesis[1]):

-

Setup: To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in 1,4-dioxane, add potassium carbonate (1.0 eq) at room temperature.

-

Addition: Add acrolein (1.5 eq) to the reaction mixture.

-

Reaction: Reflux the mixture for 8-12 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting residue should be purified by flash column chromatography to yield the pure product.

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings. In the context of chromene synthesis, it is typically applied to a chroman-4-one precursor to introduce the 3-carbaldehyde group and a 4-chloro substituent simultaneously.

A study on 7-methoxy-2,2-dimethylchroman-4-one demonstrated that treatment with a Vilsmeier reagent (generated from POCl₃ and DMF) yields 4-chloro-7-methoxy-2,2-dimethyl-2H-chromene-3-carbaldehyde.[8] This suggests a potential, albeit multi-step, pathway to the target molecule, which would require a subsequent de-chlorination step.

Caption: Vilsmeier-Haack Synthetic Workflow.

This route is less direct than the domino reaction but offers an alternative for substrates where the direct condensation with acrolein might be problematic. The choice of synthetic route will ultimately depend on the availability of starting materials and the desired substitution pattern on the chromene core.

Chemical Properties and Reactivity

This compound is a bifunctional molecule whose reactivity is dominated by the α,β-unsaturated aldehyde and the electron-rich aromatic ring.

Table 1: Key Reactive Sites and Expected Transformations

| Reactive Site | Functional Group | Expected Reactions | Rationale & Importance |

| C3-Aldehyde | α,β-Unsaturated Aldehyde | Wittig/Horner-Wadsworth-Emmons reactions, Knoevenagel condensation, reductive amination, oxidation to carboxylic acid, reduction to alcohol, imine/oxime formation. | The aldehyde is a primary handle for extending the carbon skeleton and introducing diverse functional groups, crucial for building libraries of derivatives for SAR studies. |

| C2-C3 Double Bond | Ene-aldehyde System | Michael additions, Diels-Alder reactions, epoxidation. | Allows for the introduction of substituents at the C2 position and the formation of more complex fused ring systems. |

| Aromatic Ring | Methoxy-activated Benzene Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation). | The 7-methoxy group activates the ring, directing substitution primarily to the C6 and C8 positions, allowing for further functionalization of the core scaffold. |

The presence of the electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, making it susceptible to electrophilic attack. Conversely, the aldehyde group is an electrophilic center, readily attacked by nucleophiles. This dual reactivity makes it a versatile intermediate for constructing a wide range of heterocyclic derivatives.[9]

Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable compound in several high-value research areas.[5]

Pharmaceutical Development and Medicinal Chemistry

The chromene scaffold is a well-established "privileged structure" in drug discovery. Derivatives of this compound are explored for various therapeutic targets:

-

Anti-inflammatory and Antioxidant Agents: The chromene nucleus is known to possess antioxidant properties. The methoxy group can further enhance this activity. The aldehyde can be used to synthesize chalcones and other derivatives with known anti-inflammatory effects.[5]

-

Anticancer Agents: Numerous chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][10] This scaffold can be elaborated to target specific pathways involved in cancer progression.

-

Neurological Disorders: The compound has been identified as a valuable intermediate for pharmaceuticals targeting neurological disorders, leveraging its ability to interact effectively with biological systems.[5]

Materials Science and Fluorescent Probes

The conjugated π-system of the chromene ring gives rise to interesting photophysical properties. This has led to its use in materials science:

-

Organic Light-Emitting Diodes (OLEDs): The structural backbone can be incorporated into larger conjugated molecules used as emitters in OLED devices.[5]

-

Fluorescent Probes: By attaching specific recognition moieties to the aldehyde group, the molecule can be converted into a fluorescent probe for detecting ions or biomolecules, aiding in real-time biological imaging.[5]

Natural Product Synthesis

This compound serves as an intermediate in the total synthesis of more complex natural products that contain the chromene motif.[5] Its defined structure allows for a convergent approach to building these intricate molecules.

Conclusion

This compound is a high-potential heterocyclic building block with a well-defined profile of synthesis and reactivity. Its utility as a versatile intermediate is firmly established in the fields of medicinal chemistry and materials science. The accessible synthetic routes, primarily the domino oxa-Michael/aldol condensation, combined with the rich reactivity of its dual functional groups, ensure its continued relevance. For researchers and drug development professionals, this compound offers a robust platform for the creation of novel molecular entities with tailored biological and physical properties. Future research will likely focus on expanding the library of derivatives and exploring their therapeutic potential in greater detail.

References

- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Foreword: The Enduring Relevance of the 2H-Chromene Scaffold

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 7-Methoxy-2H-chromene-3-carbaldehyde: A Technical Guide

Introduction

The chromene nucleus is a privileged scaffold in medicinal chemistry and drug development, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique structural and electronic properties of the benzopyran system make it an attractive starting point for the synthesis of novel therapeutic agents.[4] Structure-activity relationship (SAR) studies have consistently shown that substitution patterns on the chromene ring significantly influence biological efficacy, with electron-donating groups at the 7-position often enhancing pharmacological activity.[1]

7-Methoxy-2H-chromene-3-carbaldehyde is a key synthetic intermediate, providing a versatile handle for the elaboration of more complex, biologically active molecules.[5] Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a valuable building block for chemical libraries. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and quality control during the drug discovery and development workflow.

This technical guide provides an in-depth exploration of the spectroscopic characterization of this compound. We will detail the standard synthetic protocol and provide a comprehensive analysis of the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), grounded in the fundamental principles of spectroscopic interpretation.

Part 1: Synthesis of this compound

The most common and efficient method for synthesizing 2H-chromene-3-carbaldehydes is through a domino oxa-Michael/aldol condensation reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde, such as acrolein.[6][7] For the title compound, the synthesis commences with 2-hydroxy-4-methoxybenzaldehyde.

Synthetic Workflow

The reaction is typically catalyzed by a mild base, such as potassium carbonate, in an appropriate solvent like dioxane. The process involves an initial oxa-Michael addition of the phenolic hydroxyl group to acrolein, followed by an intramolecular aldol condensation to form the dihydropyran ring and subsequently, after dehydration, the stable 2H-chromene system.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 7-methoxy-2H-chromene-3-carbaldehyde in organic synthesis

An In-Depth Guide to the Synthetic Utility of 7-Methoxy-2H-chromene-3-carbaldehyde

Authored by a Senior Application Scientist

The 2H-chromene scaffold is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules.[1][2][3][4][5] Its prevalence highlights its significance as a "privileged structure" in medicinal chemistry. Within this class, this compound emerges as a particularly versatile and valuable synthetic intermediate.[6] The strategic placement of the methoxy group enhances solubility and influences the electronic properties of the aromatic ring, while the aldehyde functionality serves as a reactive handle for a multitude of chemical transformations.

This guide provides an in-depth exploration of this compound as a key building block in organic synthesis. We will delve into its preparation, showcase its application in the construction of complex heterocyclic systems, and provide detailed, field-proven protocols for its use. The methodologies described are designed to be self-validating, with explanations of the chemical principles that underpin each experimental choice.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 57543-39-2 | [6] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][6] |

| Molecular Weight | 190.20 g/mol | [6] |

| Appearance | Brown to orange powder | [6] |

| Storage | Store at 0-8 °C | [6] |

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Core Reagent: A Foundational Protocol

The most common and efficient route to 2H-chromene-3-carbaldehydes involves an oxa-Michael-aldol reaction between a salicylaldehyde derivative and an α,β-unsaturated aldehyde, such as acrolein.[3][7] The methoxy group at the 7-position is carried over from the corresponding substituted salicylaldehyde.

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol details the base-catalyzed annulation to form the chromene ring system.

-

Reaction Setup: To a solution of 2-hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g) in 20 mL of 1,4-dioxane, add potassium carbonate (10 mmol, 1.38 g).

-

Causality Note: 1,4-Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic starting materials and, to some extent, the inorganic base. Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, initiating the Michael addition.

-

-

Reagent Addition: Add acrolein (15 mmol, 1.0 mL) dropwise to the stirred suspension at room temperature.

-

Causality Note: Acrolein is both volatile and highly reactive. A slight excess is used to compensate for potential evaporation and ensure the reaction goes to completion. Dropwise addition helps to control the initial exotherm of the reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

-

Work-up: After cooling to room temperature, pour the mixture into 50 mL of ice-cold water. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a brown or orange solid.[1][3]

Application in Multi-Component Reactions (MCRs)

The aldehyde functionality makes this compound an ideal substrate for multi-component reactions, which allow for the rapid construction of complex molecular architectures in a single step. One such powerful application is the synthesis of chromene-based imidazo[1,2-a]pyridines, a scaffold known for its biological activities.[7]

Caption: Three-component synthesis of Imidazo[1,2-a]pyridines.

Protocol 2: One-Pot Synthesis of Chromene-Imidazo[1,2-a]pyridines

This protocol leverages the efficiency of microwave-assisted synthesis.[8][9]

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1 mmol), 2-aminopyridine (1 mmol), and the desired nitroalkane (e.g., nitromethane, 1.2 mmol).

-

Reagent Addition: Add anhydrous dimethylformamide (DMF, 3 mL) as the solvent, followed by anhydrous iron(III) chloride (FeCl₃, 10 mol%, 0.016 g).

-

Causality Note: FeCl₃ acts as a Lewis acid catalyst to activate the aldehyde and facilitate the cascade of reactions. DMF is a suitable high-boiling polar aprotic solvent for microwave synthesis.

-

-

Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15 minutes at a power of 60W.[7]

-

Causality Note: Microwave heating provides rapid and uniform energy input, dramatically reducing reaction times from hours to minutes compared to conventional heating.

-

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product via column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.

Application in Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. Applying this to this compound allows for the synthesis of 3-styryl-2H-chromene derivatives, extending the conjugation of the system and providing access to new classes of compounds for materials science and medicinal chemistry.[10]

Caption: Wittig reaction for the synthesis of styryl-chromenes.

Protocol 3: Wittig Olefination of this compound

This protocol describes a standard Wittig procedure.

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C in an ice bath and add a strong base, such as n-butyllithium (n-BuLi, 1.1 mmol, 1.6 M in hexanes), dropwise. Stir for 30 minutes at 0 °C; the formation of the deep red or orange ylide indicates a successful reaction.

-

Aldehyde Addition: Dissolve this compound (1 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. The disappearance of the ylide's color is a visual indicator of reaction progress, which should be confirmed by TLC.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography to separate the product from the byproduct.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its accessible preparation and the reactivity of its aldehyde group provide a gateway to a vast chemical space. The protocols detailed herein for its synthesis, elaboration into complex heterocycles via MCRs, and transformation via olefination serve as a practical guide for researchers in drug discovery and materials science. The principles of causality behind each step—from solvent choice to reaction conditions—are highlighted to empower scientists to not only replicate these methods but also to adapt and innovate upon them for their specific research goals.

References

- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. journals.iucr.org [journals.iucr.org]

- 4. rjptonline.org [rjptonline.org]

- 5. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of 7-methoxy-2H-chromene-3-carbaldehyde for Bioassays

Introduction: The Chromene Scaffold as a Privileged Structure in Drug Discovery

The chromene nucleus is a prominent heterocyclic scaffold found in a diverse array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] This privileged structure is a key component in molecules with antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4] Specifically, 7-methoxy-2H-chromene-3-carbaldehyde serves as a versatile starting material for the synthesis of novel derivatives, offering a strategic entry point for chemical modifications aimed at enhancing or modulating biological activity.[5] The presence of the aldehyde functional group provides a reactive handle for derivatization, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR).

This application note provides a detailed guide for the derivatization of this compound via two robust and widely used synthetic methodologies: Knoevenagel condensation and Schiff base formation. Furthermore, we present detailed protocols for the subsequent evaluation of the synthesized derivatives in key bioassays to assess their antimicrobial, antioxidant, and anticancer potential.

Derivatization Strategies: Expanding Chemical Diversity

The strategic derivatization of this compound allows for the systematic modification of its physicochemical and biological properties. The electron-donating methoxy group at the 7-position can influence the reactivity of the chromene ring system and its interaction with biological targets. The aldehyde at the 3-position is the primary site for derivatization.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[6][7][8] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[6][7] This reaction is particularly valuable for introducing functionalities that can partake in Michael additions or act as key structural elements in biologically active molecules.

Mechanism of Knoevenagel Condensation:

The reaction proceeds through a three-step mechanism:

-

Deprotonation: A base abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[7][9]

-

Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type addition product.[7][9]

-

Elimination: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[7][9]

Diagram: Knoevenagel Condensation Workflow

Caption: Workflow for Knoevenagel Condensation.

Schiff Base Formation: Synthesis of Imines

Schiff base formation involves the condensation of a primary amine with an aldehyde or ketone to form an imine (-C=N-).[10][11][12] This reaction is fundamental in the synthesis of a vast number of biologically active compounds. The resulting imine linkage is often crucial for the biological activity of the molecule.[10]

Mechanism of Schiff Base Formation:

The formation of a Schiff base is a two-step process:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal (carbinolamine) intermediate.[10][12][13]

-

Dehydration: The hemiaminal is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water and form the stable imine product.[10][12][13]

Diagram: Schiff Base Formation Workflow

Caption: Workflow for Schiff Base Formation.

Experimental Protocols

Protocol 1: Synthesis of Knoevenagel Condensation Derivatives

This protocol describes the synthesis of a representative α,β-unsaturated derivative of this compound using malononitrile as the active methylene compound.

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Ethyl acetate/hexane mixture (TLC eluent)

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of ethanol.

-

Add malononitrile (1.1 mmol) to the solution and stir until dissolved.

-

Add 2-3 drops of piperidine to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent).

-

Once the reaction is complete (disappearance of the starting aldehyde), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into 50 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Dry the product in a desiccator or oven at low temperature.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines the synthesis of a representative Schiff base derivative from this compound and aniline.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

-

Add an equimolar amount of aniline (1.0 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol.

-

Dry the purified Schiff base derivative.

-

Confirm the structure of the product using spectroscopic methods.

Bioassay Protocols

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized chromene derivatives against bacterial and fungal strains.

Materials:

-

Synthesized chromene derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Sterile pipette tips

-

Microplate reader

-

Incubator

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Prepare serial two-fold dilutions of the stock solutions in the appropriate broth/medium in the wells of a 96-well microtiter plate to achieve a final concentration range (e.g., 256 to 0.5 µg/mL).

-

Prepare a standardized inoculum of the microbial strains adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the microbial inoculum to each well containing the serially diluted compounds.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only) on each plate.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Derivative Class | Typical MIC Range (µg/mL) | Reference |

| 2-Amino-4H-chromenes | 0.007 - 3.9 | [7] |

| Azo-substituted chromenes | Potent activity | [7] |

| General Chromene Derivatives | Varies | [14][15] |

Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the ability of the synthesized derivatives to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

Synthesized chromene derivatives

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microtiter plate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare various concentrations of the synthesized compounds and the positive control (e.g., ascorbic acid) in methanol.

-

In a 96-well plate, add 100 µL of each compound dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a blank containing only methanol and a control containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Assay | Principle | Typical Measurement |

| DPPH Radical Scavenging | Reduction of the stable DPPH radical by an antioxidant, leading to a color change from purple to yellow. | Decrease in absorbance at 517 nm.[16][17][18] |

| Ferric Reducing Antioxidant Power (FRAP) | Reduction of a ferric-tripyridyltriazine complex to its ferrous form, resulting in a colored product. | Increase in absorbance at 593 nm. |

Protocol 5: Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the synthesized derivatives on cancer cell lines.

Materials:

-

Synthesized chromene derivatives

-

Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare various concentrations of the synthesized compounds in the cell culture medium.

-

After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

-

Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

| Cell Line | Typical IC50 Range for Active Chromenes (µM) | Reference |

| MCF-7 (Breast Cancer) | 0.3 - 9.4 | [3][7] |

| HepG-2 (Liver Cancer) | 3.0 - 6.2 | [3] |

| HCT-116 (Colon Cancer) | 1.7 - 7.4 | [3] |

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with potential biological activities. The Knoevenagel condensation and Schiff base formation are efficient and straightforward methods for introducing chemical diversity. The bioassay protocols provided herein offer a robust framework for the preliminary screening of these novel compounds for their antimicrobial, antioxidant, and anticancer properties. The insights gained from these studies can guide further lead optimization and the development of new therapeutic agents based on the privileged chromene scaffold.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay [protocols.io]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 7. purechemistry.org [purechemistry.org]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Schiff base - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. youtube.com [youtube.com]

- 14. Knoevenagel Condensation [organic-chemistry.org]

- 15. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. mdpi.com [mdpi.com]

- 18. marinebiology.pt [marinebiology.pt]

Illuminating Cellular Landscapes: 7-Methoxy-2H-chromene-3-carbaldehyde as a Versatile Fluorescent Probe

Introduction: The Power of Small Molecule Fluorophores in Biological Discovery

In the intricate world of cellular biology and drug development, the ability to visualize and quantify specific analytes within their native environment is paramount. Fluorescent probes have emerged as indispensable tools in this quest, offering high sensitivity, selectivity, and the capability for real-time monitoring of dynamic processes. Among the diverse families of fluorophores, coumarin-based scaffolds have garnered significant attention due to their favorable photophysical properties, including high quantum yields and environmental sensitivity.[1] This application note delves into the utility of a particularly versatile coumarin derivative, 7-methoxy-2H-chromene-3-carbaldehyde , as a precursor for developing powerful fluorescent probes for biological and pharmaceutical research.

This compound serves as a key building block in the synthesis of sophisticated molecular sensors. Its inherent fluorescence, coupled with a reactive aldehyde group, allows for the straightforward synthesis of derivatives, most notably Schiff bases, capable of detecting a range of analytes with high specificity.[2][3] This guide will provide a comprehensive overview of the synthesis, mechanism of action, and practical applications of probes derived from this scaffold, with a particular focus on the detection of metal ions. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation, empowering researchers to harness the full potential of this remarkable molecule.

Core Principles: Synthesis and Mechanism of Action

The versatility of this compound lies in its straightforward synthesis and the predictable photophysical behavior of its derivatives.

Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized through various established organic chemistry routes. A common method involves the reaction of a substituted salicylaldehyde with an appropriate reagent to form the chromene ring system. For instance, the reaction of 2-hydroxy-4-methoxybenzaldehyde with acrolein in the presence of a base like potassium carbonate provides a direct route to the chromene scaffold.[4]

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in 20 mL of 1,4-dioxane.

-

Addition of Reagents: To this solution, add an excess of acrolein (e.g., 15 mmol) and potassium carbonate (1.4 g, 10 mmol) at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 40 mL of iced water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent under reduced pressure. The resulting residue can be purified by flash chromatography to yield the final product.[4]

Mechanism of Fluorescence: The Power of Schiff Base Derivatives

The aldehyde functionality at the 3-position of the chromene ring is a gateway to a vast array of fluorescent probes. A particularly effective strategy is the formation of a Schiff base through condensation with a hydrazine-containing molecule. This reaction creates an imine linkage (-C=N-) that can act as a binding site for specific analytes.

The fluorescence of these Schiff base derivatives is often governed by well-established photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[5] For many metal ion probes derived from this compound, the "OFF-ON" sensing mechanism is predominant and can be attributed to the inhibition of PET.[3]

In the unbound state (the "OFF" state), the lone pair of electrons on the nitrogen atom of the recognition moiety can quench the fluorescence of the coumarin fluorophore through a PET process. Upon binding of the target analyte (e.g., a metal ion), these electrons become engaged in coordination, thereby inhibiting the PET process and leading to a significant enhancement of fluorescence (the "ON" state).

Figure 1: A diagram illustrating the "OFF-ON" fluorescence mechanism based on Photoinduced Electron Transfer (PET) inhibition.

Application I: Selective Detection of Aluminum Ions (Al³⁺)

Aluminum is the most abundant metal in the earth's crust and has numerous industrial applications. However, an excess of Al³⁺ in the human body can be neurotoxic and is linked to several neurological diseases. Therefore, the development of sensitive and selective probes for Al³⁺ is of great importance. A Schiff base derivative of 7-methoxychromone-3-carbaldehyde has been shown to be an effective "OFF-ON" fluorescent probe for Al³⁺.[6]

Probe Synthesis and Photophysical Properties

A highly selective probe for Al³⁺, named MCIH2, was synthesized by the condensation of 7-methoxychromone-3-carbaldehyde with indole-3-formyl hydrazone.[6]

| Property | Value | Reference |

| Excitation Wavelength (λex) | 423 nm | [6] |

| Emission Wavelength (λem) | 507 nm | [6] |

| Stokes Shift | 84 nm | Calculated |

| Fluorescence Enhancement | >700-fold upon Al³⁺ binding | [6] |

| Limit of Detection (LOD) | 1 x 10⁻⁷ M | [6] |

| Binding Stoichiometry (Probe:Al³⁺) | 2:1 | [2] |

Experimental Protocol: Fluorometric Detection of Al³⁺

This protocol is adapted from the methodology described for the Al³⁺ probe MCIH2.[6]

Protocol 2: In Vitro Detection of Al³⁺

-

Reagent Preparation:

-

Probe Stock Solution: Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in a suitable organic solvent such as DMSO.

-